Product packaging for 2-Methyloxolane-2-thiol(Cat. No.:CAS No. 62308-59-2)

2-Methyloxolane-2-thiol

Cat. No.: B14527431
CAS No.: 62308-59-2
M. Wt: 118.20 g/mol
InChI Key: YTKFZKSCUWBZSQ-UHFFFAOYSA-N
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Description

Structural Classification and Isomeric Context of Oxolane-Thiol Systems

2-Methyloxolane-2-thiol belongs to the family of heterocyclic compounds, specifically those containing a saturated five-membered ether ring known as oxolane (or tetrahydrofuran). wikipedia.org The nomenclature indicates a methyl group and a thiol (-SH) group are attached to the same carbon atom at position 2 of the oxolane ring. This specific substitution pattern makes it a tertiary thiol. ias.ac.in Furthermore, the presence of a hydroxyl or thiol group on the carbon adjacent to the ether oxygen (the C-2 position) classifies it as a cyclic hemithioacetal. wikipedia.org Hemithioacetals are often intermediates in chemical reactions and can exist in equilibrium with their open-chain aldehyde and thiol forms, which can influence their stability and reactivity. wikipedia.orgmasterorganicchemistry.com

The isomeric landscape of methyloxolane-thiols is diverse, and the position of the methyl and thiol groups significantly influences the compound's chemical and physical properties. The most studied isomer is 2-methyltetrahydrofuran-3-thiol, which exists as cis and trans stereoisomers. acs.orgnih.gov Unlike the 2-thiol, where both substituents are on the same carbon, the 3-thiol has them on adjacent carbons. This seemingly small structural difference leads to substantial changes in molecular geometry, polarity, and reactivity.

To illustrate the isomeric diversity, the table below outlines the structural variations within the methyloxolane-thiol system.

Isomer NamePosition of Methyl GroupPosition of Thiol GroupThiol ClassificationStructural Notes
This compound 22TertiaryA cyclic hemithioacetal.
2-Methyloxolane-3-thiol23SecondaryExists as cis/trans isomers.
3-Methyloxolane-2-thiol32SecondaryA cyclic hemithioacetal.
3-Methyloxolane-3-thiol33Tertiary
2-Methyloxolane-4-thiol24Secondary
3-Methyloxolane-4-thiol34Secondary

This table presents a non-exhaustive list of possible constitutional isomers.

The study of such isomers is crucial as it provides insight into structure-activity relationships. For instance, the synthesis and sensory properties of the stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) have been investigated, revealing that each stereoisomer possesses distinct odor features and intensities. acs.orgnih.gov This highlights the profound impact of subtle structural changes on the compound's interaction with biological systems.

Rationale for Academic Investigation of this compound Chemistry

The academic pursuit of understanding this compound is driven by several key factors, primarily stemming from its unique structure and the established importance of its isomers.

Firstly, the well-documented role of its isomer, 2-methyl-3-furanthiol (B142662) and its saturated analogue, as potent flavor compounds in food chemistry provides a strong impetus for investigating other isomers. thegoodscentscompany.com The specific arrangement of the methyl and thiol groups in the 2-position could lead to novel sensory properties or different biological activities.

Secondly, the chemistry of tertiary thiols is a subject of ongoing research. ias.ac.innih.gov The synthesis of enantiomerically pure tertiary thiols presents a significant synthetic challenge due to the steric hindrance around the functional group and the instability of potential precursors. nih.gov Developing synthetic routes to this compound would contribute valuable knowledge to the field of asymmetric synthesis and the chemistry of sterically hindered sulfur compounds.

Thirdly, its classification as a cyclic hemithioacetal places it in a category of compounds with unique reactivity. wikipedia.org The stability of the oxolane ring can be influenced by the substituents at the C-2 position. The investigation into the equilibrium between the cyclic hemithioacetal and its corresponding open-chain hydroxy-keto-thiol form can provide fundamental insights into reaction mechanisms and the stability of heterocyclic systems. thieme-connect.de

Finally, the potential for this compound to serve as a building block in the synthesis of more complex molecules is a significant driver for its study. The thiol group is highly versatile and can be readily modified to form a range of other functional groups, making it a valuable synthon in organic chemistry. ias.ac.in

Due to the limited direct experimental data on this compound, computational chemistry serves as a powerful tool for preliminary investigation. nih.govmdpi.comrsc.org Methods such as Density Functional Theory (DFT) can be employed to predict its structural parameters, spectroscopic data (like NMR chemical shifts), and thermodynamic properties, thereby guiding future experimental work. rsc.orgmit.edu

The following table summarizes the key research interests associated with this compound.

Research AreaRationale for Investigation
Flavor & Fragrance Chemistry Potential for novel sensory properties based on the known importance of its isomers.
Asymmetric Synthesis Challenges in the stereoselective synthesis of a tertiary thiol on a chiral center. nih.gov
Reaction Mechanism Studies Investigation of the stability and reactivity of a cyclic hemithioacetal. wikipedia.org
Synthetic Chemistry Use as a potential building block for more complex sulfur-containing heterocycles.
Computational Chemistry Prediction of properties to guide experimental synthesis and characterization. nih.govmit.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B14527431 2-Methyloxolane-2-thiol CAS No. 62308-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62308-59-2

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

2-methyloxolane-2-thiol

InChI

InChI=1S/C5H10OS/c1-5(7)3-2-4-6-5/h7H,2-4H2,1H3

InChI Key

YTKFZKSCUWBZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)S

Origin of Product

United States

Mechanistic Investigations of 2 Methyloxolane 2 Thiol Reactivity

Transformations of the Thiol Functional Group

The thiol (-SH) functional group is the primary site of reactivity in 2-methyloxolane-2-thiol, undergoing a variety of transformations including oxidation, nucleophilic substitution, and addition reactions. These reactions are fundamental to its application in synthesis and materials science.

The sulfur atom in the thiol group of this compound can exist in various oxidation states. Oxidation typically proceeds sequentially, first to a disulfide and then to higher oxidation states such as sulfinic and sulfonic acids.

The initial and most common oxidation pathway for thiols involves the formation of a disulfide bond (S-S). This reaction is a redox process where two thiol molecules are oxidized to form a single disulfide molecule. libretexts.org This can be achieved using a range of mild oxidizing agents. youtube.com For instance, treatment with bromine (Br₂) in a basic medium facilitates the formation of the corresponding disulfide, bis(2-methyloxolan-2-yl) disulfide. youtube.com The reaction proceeds through a nucleophilic attack of the thiolate anion on the electrophilic bromine, followed by a second SN2-type attack by another thiolate on the sulfur atom, displacing the bromide ion. youtube.com This disulfide linkage is a key structural motif in biochemistry, notably in stabilizing the tertiary structure of proteins. youtube.com

Further oxidation requires stronger oxidizing agents and leads to the formation of higher oxidation states of sulfur. youtube.com The oxidation of thiols with potent agents like hydrogen peroxide (H₂O₂) or via processes involving tert-butyl hypochlorite (B82951) can yield sulfonic acids (RSO₃H). youtube.comnih.govnih.gov The pathway from a thiol to a sulfonic acid typically involves the intermediate formation of a sulfenic acid (RSOH) and a sulfinic acid (RSO₂H). nih.govresearchgate.net The anionic thiolate form is generally more reactive towards oxidation than the neutral thiol. nih.gov Specific conditions, such as the use of a sulfoxide (B87167) in the presence of a halogen catalyst and water, can also facilitate the conversion of thiols to sulfonic acids. google.com

Table 1: Oxidation Reactions of this compound
Starting MaterialReagent(s)ProductProduct Type
This compoundMild oxidizing agent (e.g., Br₂, NaOH)bis(2-methyloxolan-2-yl) disulfideDisulfide
This compoundStrong oxidizing agent (e.g., H₂O₂)2-Methyloxolane-2-sulfonic acidSulfonic Acid

The thiol group is acidic and can be deprotonated by a base to form the corresponding thiolate anion (RS⁻). This anion is a potent nucleophile, significantly more so than its corresponding thiol. youtube.comyoutube.com The increased nucleophilicity of the thiolate makes it highly effective in nucleophilic substitution reactions, particularly SN2 reactions. youtube.com

A primary application of this reactivity is in S-alkylation, where the thiolate anion attacks an alkyl halide or other electrophilic carbon center to form a thioether. youtube.comresearchgate.net This reaction is a fundamental method for creating carbon-sulfur bonds. The thiolate anion readily displaces leaving groups like halides (I⁻, Br⁻, Cl⁻) or sulfonates (e.g., tosylate) from primary or secondary carbon atoms. youtube.comvanderbilt.edu Due to the SN2 mechanism, these reactions are most efficient with sterically unhindered electrophiles. youtube.com

Table 2: Nucleophilic Substitution with 2-Methyloxolane-2-thiolate
Thiolate SourceElectrophile (R'-X)Reaction TypeProduct
2-Methyloxolane-2-thiolateAlkyl Halide (e.g., CH₃I)SN22-Methyl-2-(methylthio)oxolane
2-Methyloxolane-2-thiolateAlkyl Tosylate (e.g., CH₃CH₂OTs)SN22-(Ethylthio)-2-methyloxolane

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Thiol-mediated reactions, specifically thiol-ene and thiol-yne additions, are prominent examples of click chemistry. nih.govcisco.comscispace.com These reactions involve the addition of a thiol across a carbon-carbon double bond (ene) or triple bond (yne).

The thiol-ene reaction is a radical-mediated process that can be initiated by UV light or a radical initiator. wikipedia.org It proceeds via an anti-Markovnikov addition, meaning the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.org The process involves the formation of a thiyl radical (RS•), which then adds to the alkene to create a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. cisco.comwikipedia.org

The thiol-yne reaction is the analogous addition of a thiol to an alkyne. wikipedia.org This reaction can also be initiated by radicals and typically results in the formation of a vinyl sulfide (B99878). wikipedia.orgrsc.org Depending on the reaction conditions and stoichiometry, a second thiol molecule can add to the resulting vinyl sulfide, leading to a dithioether product. wikipedia.orgrsc.org These reactions are highly efficient and have found extensive use in polymer synthesis and materials functionalization. rsc.orgdaneshyari.com

Reactivity of the 2-Methyloxolane Ring System

The 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF) ring is a stable cyclic ether. wikipedia.orgnih.gov While generally less reactive than the thiol group, the ring system can participate in specific reactions, notably ring-opening, and its derivatization is an important aspect of its chemistry. wikipedia.orgmdpi.comresearchgate.net

The oxolane ring can undergo ring-opening reactions under specific, typically acidic, conditions. researchgate.netresearchgate.net Cationic ring-opening polymerization (CROP) is a key reaction for cyclic ethers like tetrahydrofuran (B95107) (THF) and its derivatives. psgcas.ac.inacs.org This process is typically initiated by strong protic acids or other cationic initiators. psgcas.ac.innih.gov

However, 2-methyltetrahydrofuran is known to be considerably more difficult to polymerize via CROP compared to the parent THF. rsc.org The presence of the methyl group at the 2-position introduces steric hindrance and affects the thermodynamics of polymerization, often resulting in a low ceiling temperature, which is the temperature at which the rates of polymerization and depolymerization are equal. psgcas.ac.in Despite this difficulty, copolymerization of 2-MeTHF with other monomers, such as β-butyrolactone, has been successfully achieved using catalysts like scandium(III) triflate, demonstrating its potential in creating novel copolymer structures. rsc.org

The 2-methyloxolane ring serves as a stable scaffold that can be derivatized to introduce various functionalities. cdnsciencepub.comnih.gov The synthesis of the ring itself can be achieved from renewable resources like levulinic acid or furfural (B47365), making it a valuable bio-based chemical platform. wikipedia.orgnih.govresearchgate.net

An important aspect of the ring's reactivity is its tolerance to a wide range of functional groups under various reaction conditions. ximo-inc.comchempedia.info The ether linkage of the oxolane ring is generally stable and unreactive towards many reagents used in standard organic transformations, such as those used in Grignard reactions or transition metal-catalyzed cross-coupling. researchgate.net This stability allows for chemical modifications to be performed on substituents attached to the ring without disrupting the core oxolane structure. nih.govresearchgate.net This functional group tolerance makes 2-methyloxolane derivatives versatile intermediates in multistep syntheses. researchgate.netcdnsciencepub.com

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic investigations of "this compound" reactivity, specifically concerning kinetic and thermodynamic control in its reactions.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the kinetic and thermodynamic control in the reactions of this compound as requested. The information required to populate the specified outline, including data tables and detailed research findings, is not present in the public scientific domain.

Advanced Spectroscopic Characterization Techniques for 2 Methyloxolane 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. core.ac.uk For 2-Methyloxolane-2-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment. core.ac.uk

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the oxolane ring, and the thiol proton (-SH). The chemical shift of the thiol proton can be variable and is often identifiable by its disappearance upon D₂O exchange. rsc.org The coupling constants (J-values) between adjacent protons would provide critical information about the dihedral angles and thus the conformation of the five-membered ring. mestrelab.com

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, five distinct signals would be anticipated: one for the methyl carbon, three for the ring methylene carbons, and one for the quaternary carbon at the C2 position bonded to both the oxygen and sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₃ 1.5 - 1.7 Singlet (s)
Ring -CH₂- 1.8 - 2.2 Multiplet (m)
Ring -CH₂- 1.8 - 2.2 Multiplet (m)
Ring -CH₂-O- 3.8 - 4.1 Multiplet (m)

Note: Predicted values are estimates based on typical ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₅H₁₀OS), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental formula. nih.gov

Electron impact ionization (EI) would likely cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways for thiols often involve the loss of the -SH radical or cleavage of bonds adjacent to the heteroatoms. libretexts.orgunipd.it Expected fragmentation patterns for this compound could include:

Loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion.

Loss of the thiol radical (•SH) to give an [M-33]⁺ ion.

Ring-opening reactions followed by fragmentation, characteristic of cyclic ethers and thiols. chemguide.co.uk

Gas chromatography-mass spectrometry (GC-MS) would be a suitable method for assessing the purity of a this compound sample, separating it from any starting materials or byproducts before mass analysis. nih.gov

Table 2: Key Ions Expected in the Mass Spectrum of this compound

m/z Value Possible Ion Fragment Fragmentation
118 [C₅H₁₀OS]⁺ Molecular Ion (M⁺)
103 [C₄H₇OS]⁺ [M - CH₃]⁺
85 [C₅H₉O]⁺ [M - SH]⁺

Note: The base peak would depend on the relative stability of the fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational isomers. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A weak but sharp band around 2550 cm⁻¹ is characteristic of the S-H stretching vibration. rsc.org Strong bands in the 1000-1150 cm⁻¹ region would be indicative of the C-O stretching of the cyclic ether. C-S stretching vibrations typically appear in the 600-700 cm⁻¹ fingerprint region. rsc.orgiosrjournals.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The S-H stretch, though weak in the IR, often gives a more readily observable signal in the Raman spectrum. rsc.org The C-S stretching vibration also provides a distinct Raman signal. rsc.org By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformations of the oxolane ring (such as envelope and twist forms) could be identified and their relative populations estimated. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. mdpi.com For a stable molecule like this compound, EPR would not yield a signal.

However, this technique would be essential for studying radical species derived from it. For instance, if the compound undergoes oxidation, it could form a thiyl radical (2-Methyloxolane-2-thiyl, C₅H₉OS•) through the loss of the hydrogen atom from the thiol group. EPR spectroscopy could be used to detect this transient species. The g-value and hyperfine coupling constants from the spectrum would provide information about the electronic structure of the radical and the distribution of the unpaired electron density. mdpi.comnih.gov Spin trapping techniques might be necessary to stabilize highly reactive radicals for EPR detection. mdpi.com

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. For this compound, sulfur K-edge XAS could be employed to study the oxidation state and coordination environment of the sulfur atom.

The technique provides information on the types of atoms bonded to the sulfur and their distances. uri.edu This would be particularly useful for analyzing derivatives of the compound or its interactions with other materials, for example, its binding to a metal surface. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, one could distinguish between a thiol, a disulfide, a sulfone, or other sulfur oxidation states, confirming the chemical integrity of the thiol group. uri.edu

Applications of 2 Methyloxolane 2 Thiol in Advanced Materials and Catalysis Research

Catalysis and Ligand Design

Modulation of Catalytic Activity and Selectivity by Thiol Additives

The introduction of thiol-containing compounds as additives in catalytic systems is a known strategy to modulate the activity and selectivity of metal catalysts. Thiols can influence catalytic cycles in several ways, and it is plausible that 2-Methyloxolane-2-thiol could function in a similar manner.

Thiols can act as ligands, coordinating to a metal center and thereby altering its electronic properties and steric environment. This modification can lead to either an enhancement or a suppression of catalytic activity. For instance, in homogeneous catalysis, the binding of a thiol to a metal complex can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The unique chemistry of the thiol group allows it to act as a "tunable" ligand; its coordination can be reversible, allowing for dynamic control over the catalytic process. nih.gov

In some catalytic systems, thiols have been shown to switch the stereoselectivity of a reaction. For example, in certain hydrogenation reactions, the presence of a thiol can invert the selectivity from producing the trans product to favoring the cis product. This is achieved by the thiol competing with the substrate for coordination to the catalyst, which in turn alters the reaction pathway. nih.gov

Furthermore, thiols can participate directly in the catalytic cycle as transient cooperative ligands. In such cases, the thiol is not merely a spectator ligand but an active participant in bond activation processes. This has been observed in reactions such as the dehydrogenation of alcohols, where the thiol facilitates the activation of O-H bonds. nih.gov

The table below summarizes the potential effects of thiol additives on catalysis, which could be applicable to this compound.

Effect of Thiol AdditiveMechanism of ActionPotential Outcome
Catalyst Poisoning/Inhibition Strong coordination to the metal center, blocking active sites.Decreased reaction rate or complete cessation of catalytic activity.
Rate Enhancement (Acceleration) Modification of the electronic properties of the metal center, facilitating key catalytic steps.Increased turnover frequency and higher reaction yields in shorter times.
Selectivity Control Steric hindrance or electronic effects that favor one reaction pathway over another.Enhanced chemo-, regio-, or stereoselectivity of the desired product.
Stabilization of Catalytic Species Prevention of catalyst decomposition or aggregation.Increased catalyst lifetime and overall efficiency.

Intermediates in Fine Chemical Synthesis

The 2-methyloxolane (also known as 2-methyltetrahydrofuran) scaffold is a valuable building block in organic synthesis, often favored as a greener alternative to other cyclic ethers like tetrahydrofuran (B95107) (THF). nbinno.comresearchgate.net The presence of a thiol group at the 2-position of 2-methyloxolane would create a versatile intermediate for the synthesis of a wide range of fine chemicals.

The reactivity of the thiol group in this compound would allow it to serve as a precursor for various specialty chemicals. The thiol group can undergo a variety of chemical transformations, including:

Alkylation: Reaction with alkyl halides to form thioethers.

Oxidation: Conversion to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids.

Thiol-ene and Thiol-yne Reactions: Addition across double or triple bonds, respectively, which are powerful methods for carbon-sulfur bond formation.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions would allow for the incorporation of the 2-methyloxolane-2-thiomethyl moiety into larger molecules, leading to the synthesis of specialty chemicals with tailored properties for applications in areas such as polymer chemistry, materials science, and fragrance chemistry.

Heterocyclic compounds are of immense importance in the pharmaceutical and agrochemical industries, with a significant number of commercial products containing at least one heterocyclic ring. nih.govscispace.comijfans.org The 2-methyloxolane ring system is a key structural motif in some biologically active molecules. nbinno.com The addition of a thiol group provides a handle for further chemical modification, making this compound a potentially valuable intermediate for the synthesis of novel pharmaceutical and agrochemical candidates.

The thiol group itself is present in a number of active pharmaceutical ingredients and can play a crucial role in their biological activity. For example, the thiol group can act as a nucleophile, participate in hydrogen bonding, or coordinate to metal ions in enzymes. creative-proteomics.comnih.gov By using this compound as a starting material, medicinal chemists could synthesize new molecules that combine the structural features of the 2-methyloxolane ring with the chemical reactivity and biological properties of the thiol group.

In the context of agrochemicals, sulfur-containing heterocyclic compounds are well-represented among fungicides, herbicides, and insecticides. scispace.com The unique structural and electronic properties of the thiol group can contribute to the biological activity of these compounds. Therefore, derivatives of this compound could be explored as potential new agrochemicals with novel modes of action.

The following table lists some of the potential transformations of this compound and their applications in the synthesis of pharmaceutical and agrochemical intermediates.

Transformation of Thiol GroupResulting Functional GroupPotential Application in Synthesis
S-AlkylationThioetherSynthesis of molecules with modified lipophilicity and metabolic stability.
Oxidation to DisulfideDisulfideFormation of disulfide-linked dimers or for use in dynamic combinatorial chemistry.
Thiol-ene ReactionThioetherCovalent attachment to biomolecules or polymers.
Conversion to SulfonamideSulfonamideA common functional group in many pharmaceuticals and agrochemicals.

Advanced Analytical Method Development for 2 Methyloxolane 2 Thiol

Chromatographic Separation Techniques (GC, HPLC)

Chromatographic techniques are fundamental for the separation of 2-Methyloxolane-2-thiol from complex matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for its analysis.

Gas Chromatography (GC): Given the volatile nature of this compound, GC is a primary technique for its separation. The method involves vaporizing the sample and passing it through a chromatographic column where separation occurs based on the compound's affinity for the stationary phase. Key considerations for GC method development include the selection of an appropriate column, temperature programming, and detector. For volatile sulfur compounds, columns with a non-polar or mid-polar stationary phase are often employed to achieve optimal separation. A sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), provides high selectivity and sensitivity, which is crucial for distinguishing the target analyte from co-eluting matrix components. wikipedia.orgwikipedia.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Sulfur Chemiluminescence Detector (SCD)

| Detector Temperature | 250 °C |

High-Performance Liquid Chromatography (HPLC): HPLC is a viable alternative, particularly when analyzing less volatile derivatives of this compound or when dealing with thermally sensitive samples. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of polar and non-polar sulfur compounds. nih.gov The separation is achieved based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and resolution. mtc-usa.com Detection in HPLC can be accomplished using a UV-Vis detector, but for enhanced sensitivity and selectivity, a fluorescence or electrochemical detector is often preferred, especially after derivatization of the thiol group. nih.govnih.gov

Hyphenated Analytical Methodologies (GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide unparalleled specificity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the definitive identification capabilities of MS. As components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of this compound, even in complex mixtures. thegoodscentscompany.com GC-MS is particularly effective for analyzing volatile organic samples and is a cornerstone for both qualitative and quantitative analysis. nih.govcdc.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the hyphenated method of choice. molport.com This technique is especially useful for analyzing derivatized forms of this compound. After separation on the LC column, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for quantification at very low levels by monitoring specific fragmentation transitions of the parent ion. nih.govatamanchemicals.com

Table 2: Comparison of Hyphenated Techniques for this compound

Technique Analytes Ionization Source Key Advantages
GC-MS Volatile compounds Electron Ionization (EI) High resolution, structural information, accurate identification of volatile organic samples. thegoodscentscompany.com

| LC-MS/MS | Non-volatile, polar compounds| Electrospray Ionization (ESI)| High sensitivity and selectivity, suitable for a broad range of compounds, ideal for trace-level quantification. nih.govmolport.com |

Strategies for Trace Analysis and Purity Determination

The analysis of this compound often involves detecting it at trace levels in various matrices or determining its purity in a concentrated form.

Trace Analysis: For trace analysis, preconcentration techniques are frequently employed to increase the analyte concentration before instrumental analysis. Solid-phase microextraction (SPME) is a solvent-free method that is highly effective for extracting volatile sulfur compounds from gaseous or liquid samples. thegoodscentscompany.comanalytice.com The choice of fiber coating is critical for efficient extraction. Headspace analysis, where the vapor above a sample is injected into the GC, is another common technique for volatile compounds. nih.govrsc.org For liquid samples, solid-phase extraction (SPE) can be used to isolate and concentrate the analyte or its derivatives prior to HPLC or LC-MS analysis. nih.govatamanchemicals.com

Purity Determination: The purity of this compound is typically determined using chromatographic methods like GC or HPLC with a universal detector such as a Flame Ionization Detector (FID) for GC or a UV detector for HPLC. The principle of purity analysis is to separate the main compound from any impurities. The purity is then calculated based on the relative peak areas, often using the area percent method. For accurate quantification, a reference standard of known purity is required to create a calibration curve.

Development of Derivatization Protocols for Enhanced Detection

The thiol group in this compound is reactive and can be targeted for derivatization to improve its analytical characteristics. Derivatization can increase volatility for GC analysis or introduce a chromophore or fluorophore for enhanced detection in HPLC.

For GC Analysis: Silylation is a common derivatization method where an active hydrogen on the thiol group is replaced by a non-polar trimethylsilyl (TMS) group. wikipedia.org This process reduces the polarity and increases the volatility of the analyte, leading to better peak shape and thermal stability during GC analysis.

For HPLC Analysis: For HPLC, derivatization aims to attach a molecule that can be easily detected. Reagents like 4,4'-dithiodipyridine (DTDP) react with thiols to form stable derivatives that can be analyzed by LC-MS/MS. nih.govatamanchemicals.com Fluorescent derivatizing agents, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) or monobromobimane (MBB), react with thiols to produce highly fluorescent adducts. nih.gov This allows for highly sensitive detection using a fluorescence detector, enabling quantification at picomole or even femtomole levels.

Table 3: Common Derivatization Reagents for Thiols

Reagent Technique Purpose
N-Trimethylsilylimidazole (TMSI) GC Increases volatility and thermal stability. wikipedia.org
4,4'-dithiodipyridine (DTDP) HPLC-MS/MS Forms stable derivatives for sensitive mass spectrometric detection. nih.govatamanchemicals.com
Monobromobimane (MBB) HPLC-Fluorescence Forms highly fluorescent adducts for sensitive detection.

| SBD-F | HPLC-Fluorescence | Forms stable, fluorescent derivatives for sensitive quantification. nih.gov |

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